5-(4-methoxyphenyl)-N-methyl-N-[2-(oxan-4-yl)ethyl]-1,2,4-triazin-3-amine
Overview
Description
5-(4-methoxyphenyl)-N-methyl-N-[2-(oxan-4-yl)ethyl]-1,2,4-triazin-3-amine is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, a methoxyphenyl group, and an oxan-4-yl ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenyl)-N-methyl-N-[2-(oxan-4-yl)ethyl]-1,2,4-triazin-3-amine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. Common reagents used in this step include cyanuric chloride and amines.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via nucleophilic substitution reactions. This step often involves the use of 4-methoxyphenylamine and suitable catalysts.
Attachment of the Oxan-4-yl Ethyl Chain: The oxan-4-yl ethyl chain can be attached through alkylation reactions. This step may require the use of oxan-4-yl ethyl halides and base catalysts.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. Key considerations in industrial production include reaction temperature, pressure, and the use of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the compound into reduced forms. Typical reducing agents used are sodium borohydride and lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Reagents such as halogens and nucleophiles are commonly used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
5-(4-methoxyphenyl)-N-methyl-N-[2-(oxan-4-yl)ethyl]-1,2,4-triazin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also employed in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure. It may serve as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials. It may also be used in the development of new catalysts and polymers.
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-N-methyl-N-[2-(oxan-4-yl)ethyl]-1,2,4-triazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxyphenethyl isocyanate
- 2-(4-methoxyphenyl)ethyl isocyanate
Comparison
Compared to similar compounds, 5-(4-methoxyphenyl)-N-methyl-N-[2-(oxan-4-yl)ethyl]-1,2,4-triazin-3-amine is unique due to the presence of the triazine ring and the oxan-4-yl ethyl chain. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-(4-methoxyphenyl)-N-methyl-N-[2-(oxan-4-yl)ethyl]-1,2,4-triazin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-22(10-7-14-8-11-24-12-9-14)18-20-17(13-19-21-18)15-3-5-16(23-2)6-4-15/h3-6,13-14H,7-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHFOEUGWZHLKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1CCOCC1)C2=NC(=CN=N2)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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